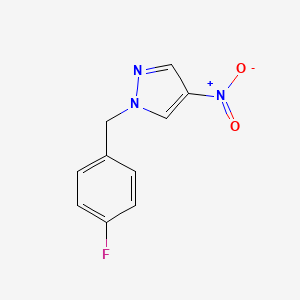

1-(4-fluorobenzyl)-4-nitro-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

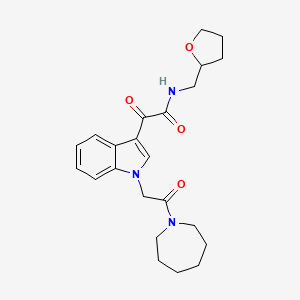

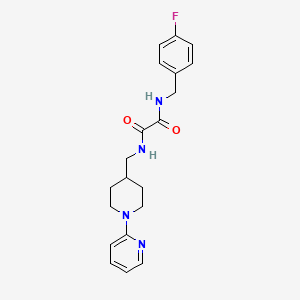

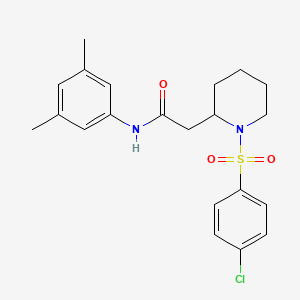

“1-(4-fluorobenzyl)-4-nitro-1H-pyrazole” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a nitro group (-NO2) and a fluorobenzyl group. The presence of these functional groups could give this compound unique chemical properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving nucleophilic substitution or addition .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrazole ring, the nitro group, and the fluorobenzyl group would all contribute to its structure .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the nitro group is often involved in redox reactions, while the fluorobenzyl group could participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the fluorine atom could affect its reactivity and the strength of its intermolecular forces .Scientific Research Applications

Chemical Synthesis and Methodologies

1-(4-fluorobenzyl)-4-nitro-1H-pyrazole is a compound of interest in the field of organic chemistry, particularly in chemical synthesis. It is used in the synthesis of various heteroaryl derivatives of benzimidazoles, with one study demonstrating its utility in the facile solution and solid-phase synthesis of 1-pyrazol-3-ylbenzimidazoles. This process involves an unexpected nucleophilic aromatic displacement of the activated fluorine by the exocyclic amino group of the pyrazole ring, leading to 4-pyrazolylamino-3-nitrobenzoate derivatives, which are then easily converted into the corresponding 1-pyrazol-3-ylbenzimidazoles in very high yields. Such methodologies are considered highly useful for generating diverse libraries of 1-heteroaryl derivatives of benzimidazoles (Portilla et al., 2008).

Herbicidal Applications

A novel class of chemistry involving pyrazole nitrophenyl ethers (PPEs) has been identified, which exerts herbicidal effects by inhibiting protoporphyrinogen IX oxidase. This chemistry has been extended to include pyrazolyl fluorotolyl ethers, where a trifluoromethyl group substitutes the 4'-nitro group found in classical herbicides. The shift from 4'-nitro to 4'-trifluoromethyl substitution is significant in terms of electrostatics and has led to the creation of novel herbicides with substantial pre-emergent activity on narrowleaf weed species (Clark, 1996).

Pharmaceutical Applications

The compound has been utilized in the synthesis of a novel oxazolidinone antibacterial candidate. A specific route developed for large-scale preparation of this candidate involves the synthesis of 2-(1-(2-fluoro-4-nitrophenyl)-1H-pyrazol-4-yl)pyridine with high purity. This process involves selective C–N coupling and controlled deamination steps, highlighting its importance in pharmaceutical synthesis (Yang et al., 2014).

Material Science and Molecular Studies

In material science, fluorinated bis(pyrazoles) have been synthesized, characterized, and assessed for their affinity towards volatile organic compounds. The absorption and fluorescence emission properties of these compounds, which include this compound derivatives, have been investigated in various environments, providing insight into their potential applications in sensing technologies (Pedrini et al., 2020).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-4-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O2/c11-9-3-1-8(2-4-9)6-13-7-10(5-12-13)14(15)16/h1-5,7H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJQZITCHBPNXHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C=N2)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[(Pyridin-3-yl)methoxy]phenyl}acetic acid](/img/structure/B2596130.png)

![1-[(6-chloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole-3-carboxylic acid](/img/structure/B2596136.png)

![3,4,9-trimethyl-1,7-diphenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2596139.png)

![2-Amino-6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2596147.png)

![2-methyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2596148.png)